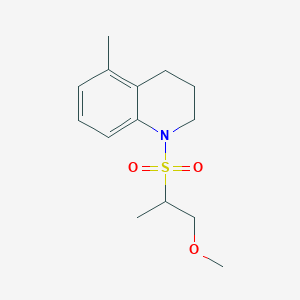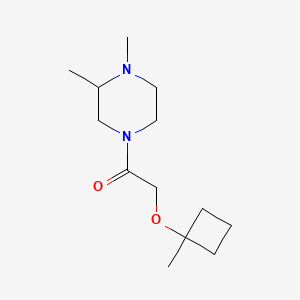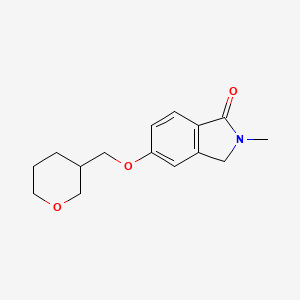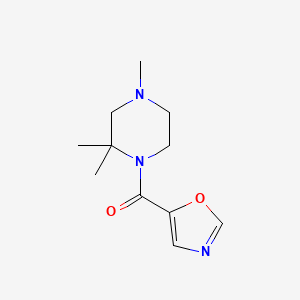
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione, also known as MPID, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as a therapeutic agent for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to play a role in pain and inflammation. By inhibiting COX-2, 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a role in the inflammatory response. It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that is responsible for the production of nitric oxide, which is known to play a role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione for lab experiments is its high potency, which allows for the use of lower concentrations in experiments. This can be beneficial in reducing the potential for side effects and improving the accuracy of the results. However, one of the main limitations of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions that could be explored in the study of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione. Another potential area of research is the study of the long-term effects of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione on various physiological systems, including the cardiovascular, renal, and gastrointestinal systems. Additionally, the potential use of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease, could be explored in future studies.
Synthesemethoden
The synthesis of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione involves the reaction of 2-methyl-4-propan-2-yloxyaniline with ethyl glycinate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have both anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
1-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)19-11-5-6-12(10(3)7-11)16-13(17)8-15(4)14(16)18/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSLRMFWDMATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)N2C(=O)CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7360437.png)

![N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)

![(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanone](/img/structure/B7360460.png)
![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)


![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)

![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)

![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)